molecular formula C16H19N3O3 B2406372 3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide CAS No. 1797551-66-6

3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide

Cat. No.: B2406372
CAS No.: 1797551-66-6
M. Wt: 301.346
InChI Key: OBLRILVPBYCYSX-UHFFFAOYSA-N
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Description

3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the tetrahydro-2H-pyran-4-yl group: This step might involve a nucleophilic substitution reaction where the pyrazole ring is reacted with a tetrahydro-2H-pyran-4-yl halide.

    Formation of the benzamide: The final step could involve the reaction of the intermediate compound with 3-methoxybenzoic acid or its derivatives under amide coupling conditions, often using reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group or the pyrazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

    Substitution: The aromatic ring and the pyrazole ring might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Conditions might include the use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., Friedel-Crafts acylation).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide
  • 3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)aniline

Uniqueness

The presence of the methoxy group in 3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide might confer unique electronic and steric properties, potentially affecting its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-methoxy-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-21-15-4-2-3-12(9-15)16(20)18-13-10-17-19(11-13)14-5-7-22-8-6-14/h2-4,9-11,14H,5-8H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLRILVPBYCYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CN(N=C2)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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